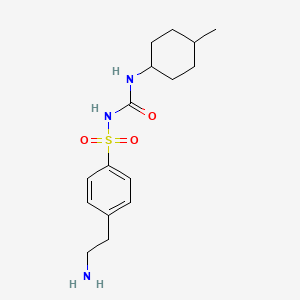

1-((4-(2-Aminoethyl)phenyl)sulfonyl)-3-(trans-4-methylcyclohexyl)urea

Description

Properties

IUPAC Name |

1-[4-(2-aminoethyl)phenyl]sulfonyl-3-(4-methylcyclohexyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3O3S/c1-12-2-6-14(7-3-12)18-16(20)19-23(21,22)15-8-4-13(5-9-15)10-11-17/h4-5,8-9,12,14H,2-3,6-7,10-11,17H2,1H3,(H2,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNBXKGJBULWABY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1)NC(=O)NS(=O)(=O)C2=CC=C(C=C2)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41176-98-1 | |

| Record name | 1-((4-(2-Aminoethyl)phenyl)sulfonyl)-3-(trans-4-methylcyclohexyl)urea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041176981 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-((4-(2-AMINOETHYL)PHENYL)SULFONYL)-3-(TRANS-4-METHYLCYCLOHEXYL)UREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y04O3X1M2F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Carbamate-Mediated Urea Formation

A primary method involves reacting alkyl [4-(2-aminoethyl)phenyl]sulfonyl carbamates with trans-4-methylcyclohexylamine or its salts. This route, described in [US7282517], avoids hazardous isocyanates and ensures high yields:

-

Starting Materials :

-

Alkyl carbamate intermediate : Synthesized from 4-(2-aminoethyl)benzenesulfonamide and chloroformate derivatives (e.g., methyl or ethyl chloroformate) under basic conditions.

-

trans-4-Methylcyclohexylamine pivalate : Prepared by crystallizing crude trans-4-methylcyclohexylamine hydrochloride with pivalic acid, achieving >99.5% trans-isomer purity.

-

-

Reaction Conditions :

Direct Sulfonylation and Urea Coupling

An alternative approach from [EP031058] involves sequential sulfonylation and urea bond formation:

-

Sulfonamide Synthesis :

-

Urea Formation :

Key Data :

Purification and Isolation Techniques

Solvent-Based Crystallization

High-purity 1-((4-(2-aminoethyl)phenyl)sulfonyl)-3-(trans-4-methylcyclohexyl)urea is achieved via:

Chromatographic Purification

For lab-scale synthesis, silica gel chromatography (ethyl acetate/hexane, 1:2) resolves isomeric byproducts, achieving 99.5% purity.

Analytical Characterization

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions: 1-((4-(2-Aminoethyl)phenyl)sulfonyl)-3-(trans-4-methylcyclohexyl)urea can undergo various chemical reactions, including:

Oxidation: The aminoethyl group can be oxidized to form corresponding imines or nitriles.

Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

Substitution: The urea moiety can participate in nucleophilic substitution reactions, particularly with strong nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Strong bases like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminoethyl group may yield imines, while reduction of the sulfonyl group may produce sulfides.

Scientific Research Applications

1-((4-(2-Aminoethyl)phenyl)sulfonyl)-3-(trans-4-methylcyclohexyl)urea has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may be investigated for its potential as a biochemical probe or inhibitor.

Medicine: Due to its sulfonylurea structure, it may have applications in the development of antidiabetic drugs.

Industry: It can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-((4-(2-Aminoethyl)phenyl)sulfonyl)-3-(trans-4-methylcyclohexyl)urea involves its interaction with specific molecular targets. The sulfonylurea group is known to bind to certain proteins, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(2-Chloroethyl)-3-(trans-4-methylcyclohexyl)-1-nitrosourea

- Structure : Nitrosourea derivative with a chloroethyl group instead of the sulfonylurea backbone .

- Pharmacological Role: Antineoplastic agent targeting B16 melanoma via DNA alkylation, causing transient inhibition of DNA synthesis in tumor cells .

- Degradation Products: Forms 2-chloroethanol (18–25%), acetaldehyde (5–10%), and cyclohexylamine (32%) under physiological conditions. Unlike Glimepiride, it generates alkylating intermediates (e.g., 2-chloroethyl carbonium ions) .

- Therapeutic Use : Oncology (experimental) vs. Glimepiride’s use in T2DM .

| Property | Glimepiride | 1-(2-Chloroethyl)-3-(trans-4-methylcyclohexyl)-1-nitrosourea |

|---|---|---|

| Class | Sulfonylurea | Nitrosourea |

| Mechanism | Insulin secretion ↑, insulin sensitivity ↑ | DNA alkylation, tumor suppression |

| Solubility | Poor in water | Not reported; likely lipophilic due to nitrosourea moiety |

| Key Degradants | Hydrolytic byproducts | 2-Chloroethanol, acetaldehyde, cyclohexylamine |

Glimepiride Impurities and Structural Isomers

(a) 1-[[4-(2-Aminoethyl)phenyl]sulfonyl]-3-(trans-4-methylcyclohexyl)urea (PA 07 09100)

- Structure : Lacks the pyrroline carboxamido group present in Glimepiride .

- Impact : Reduced hypoglycemic activity due to absence of the 3-ethyl-4-methyl-2-oxo-pyrroline moiety critical for receptor binding .

(b) Glimepiride cis-Isomer (Impurity V)

- Structure : cis-4-Methylcyclohexyl group instead of trans .

- Impact : Lower solubility and reduced efficacy compared to the trans-isomer due to steric hindrance .

| Property | Glimepiride (trans) | Glimepiride cis-Isomer (Impurity V) |

|---|---|---|

| Stereochemistry | trans-4-Methylcyclohexyl | cis-4-Methylcyclohexyl |

| Solubility | 0.004 mg/mL (water) | Likely lower due to altered crystal packing |

| Pharmacological Activity | High efficacy | Reduced binding affinity to sulfonylurea receptors |

(c) Glimepiride Related Compound D (Meta-Substituted Isomer)

Other Sulfonylurea Derivatives

(a) 1-Cyclohexyl-3-[[4-[2-[(cyclohexylcarbamoyl)amino]ethyl]phenyl]sulfonyl]urea (Impurity C)

- Structure : Cyclohexyl groups replace the trans-4-methylcyclohexyl and pyrroline carboxamido groups .

- Impact : Likely inactive due to bulkier substituents impeding receptor binding .

(b) 1-Butyl-3-[[4-[2-[(5-chloro-2-methoxybenzoyl)amino]ethyl]phenyl]sulfonyl]urea (Impurity D)

Key Research Findings

Stereochemical Influence : The trans-configuration in Glimepiride optimizes binding to sulfonylurea receptors (SUR1), while cis-isomers exhibit diminished activity .

Degradation Pathways : Glimepiride’s stability contrasts sharply with nitrosoureas, which degrade into cytotoxic alkylating agents .

Structural-Activity Relationship (SAR) :

Biological Activity

1-((4-(2-Aminoethyl)phenyl)sulfonyl)-3-(trans-4-methylcyclohexyl)urea, also known by its CAS number 41176-98-1, is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Molecular Structure

- Molecular Formula : C16H25N3O3S

- Molecular Weight : 341.46 g/mol

- SMILES Notation : N(C(=O)N[C@H]1CCC@@HC)S(=O)(=O)c2ccc(cc2)CCN

Synonyms

The compound acts primarily as a sulfonylurea derivative, which is known to stimulate insulin secretion from pancreatic beta cells. This mechanism makes it a candidate for managing conditions like type 2 diabetes. The sulfonylurea class typically enhances insulin release by blocking ATP-sensitive potassium channels on the beta-cell membrane, leading to depolarization and subsequent calcium influx.

Antidiabetic Activity

In studies evaluating the antidiabetic potential of sulfonylureas, compounds similar to this compound have demonstrated significant efficacy in lowering blood glucose levels in diabetic models. For instance, the structural analogs have shown improvements in glycemic control and insulin sensitivity .

Cytotoxicity and Mutagenicity

Research indicates that compounds with similar structures can exhibit cytotoxic effects on various cancer cell lines. Studies involving N-ethyl-N-nitrosourea (ENU), a known mutagen, highlight the importance of structural modifications in determining biological activity. While ENU primarily acts as an alkylating agent leading to DNA damage, the specific effects of this compound on mutagenesis require further investigation .

Antidiabetic Efficacy

A clinical trial involving a related compound demonstrated significant reductions in HbA1c levels among participants treated with sulfonylureas compared to those receiving placebo. The study emphasized the role of these compounds in enhancing beta-cell function and improving overall glycemic control.

Cytotoxic Effects

In vitro studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspase pathways, which are crucial for programmed cell death .

Comparative Biological Activity

| Compound Name | Mechanism of Action | Primary Use | Observed Effects |

|---|---|---|---|

| This compound | Insulin secretion stimulation | Type 2 Diabetes | Blood glucose reduction |

| Glimepiride | Insulin secretion stimulation | Type 2 Diabetes | Significant HbA1c reduction |

| N-Ethyl-N-Nitrosourea (ENU) | Alkylating agent | Cancer research | Induces mutagenesis |

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 1-((4-(2-Aminoethyl)phenyl)sulfonyl)-3-(trans-4-methylcyclohexyl)urea to improve yield and purity?

- Methodological Answer : The synthesis of urea derivatives often involves coupling aromatic sulfonamides with isocyanates or carbamates under controlled conditions. For this compound, a stepwise approach is recommended:

Sulfonation : Introduce the sulfonyl group to the 4-(2-aminoethyl)phenyl moiety using sulfonic acid derivatives (e.g., chlorosulfonic acid) in anhydrous conditions.

Urea Formation : React the sulfonated intermediate with trans-4-methylcyclohexyl isocyanate in a polar aprotic solvent (e.g., DMF or acetonitrile) at 60–80°C for 6–12 hours.

Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water to achieve >95% purity. Monitor reaction progress via HPLC with a C18 column and UV detection at 254 nm .

Q. What analytical techniques are critical for characterizing the structural integrity of this urea derivative?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm the presence of the trans-4-methylcyclohexyl group (characteristic axial-equatorial proton splitting) and sulfonamide NH signals (~10–12 ppm).

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]+ ion).

- Fourier-Transform Infrared Spectroscopy (FTIR) : Confirm urea C=O stretch (~1640–1680 cm⁻¹) and sulfonyl S=O stretches (~1150–1350 cm⁻¹).

- X-ray Crystallography : Resolve crystal structure to verify stereochemistry (trans-configuration) and intermolecular hydrogen bonding patterns .

Advanced Research Questions

Q. How do substituents on the phenyl and cyclohexyl groups influence the compound’s biological activity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies :

Phenyl Substituents : Replace the 2-aminoethyl group with electron-withdrawing (e.g., Cl, CF₃) or electron-donating (e.g., OCH₃) groups to modulate solubility and target binding.

Cyclohexyl Modifications : Compare trans-4-methyl with cis-4-methyl or bulkier substituents (e.g., tert-butyl) to assess steric effects on receptor interactions.

- Biological Assays : Test analogs in enzyme inhibition assays (e.g., serine proteases) or cell-based models (e.g., cancer proliferation). Use molecular docking (AutoDock Vina) to predict binding affinities to target proteins .

Q. How can researchers resolve contradictions in reported solubility and stability data for this compound?

- Methodological Answer :

- Solubility Profiling : Perform pH-dependent solubility studies (pH 1–10) using shake-flask methods with UV quantification. Compare results across solvents (DMSO, PBS, ethanol).

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS analysis to identify degradation products (e.g., hydrolysis of urea moiety).

- Data Harmonization : Cross-validate findings with independent labs using standardized protocols (ICH guidelines) to minimize variability .

Q. What in silico strategies are effective for predicting the compound’s pharmacokinetic properties?

- Methodological Answer :

- ADME Prediction : Use tools like SwissADME or ADMETlab to estimate logP (lipophilicity), blood-brain barrier permeability, and CYP450 metabolism.

- Molecular Dynamics (MD) Simulations : Simulate interactions with serum albumin (PDB ID: 1BM0) to predict plasma protein binding.

- Toxicology Profiling : Apply ProTox-II to assess potential hepatotoxicity or mutagenicity .

Experimental Design & Data Analysis

Q. How should researchers design dose-response experiments to evaluate the compound’s efficacy in vitro?

- Methodological Answer :

- Dose Range : Test 0.1–100 µM concentrations (logarithmic scaling) in triplicate.

- Controls : Include vehicle (DMSO ≤0.1%) and positive controls (e.g., staurosporine for apoptosis assays).

- Endpoint Analysis : Use MTT/WST-1 for viability, Annexin V/PI for apoptosis, and Western blotting for target protein modulation (e.g., PARP cleavage).

- Statistical Analysis : Fit data to a four-parameter logistic curve (GraphPad Prism) to calculate IC₅₀ values .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?

- Methodological Answer :

- Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., in-line FTIR) during sulfonation and urea coupling.

- Design of Experiments (DoE) : Use factorial designs (e.g., temperature, solvent ratio, catalyst loading) to identify critical process parameters.

- Quality Control : Enforce strict specifications for starting materials (e.g., ≥98% purity for trans-4-methylcyclohexyl isocyanate) .

Specialized Applications

Q. How can crystallography data guide the optimization of this compound’s solid-state properties?

- Methodological Answer :

- Polymorph Screening : Recrystallize from 10+ solvent systems (e.g., acetone, toluene) to identify stable polymorphs.

- Hirshfeld Surface Analysis : Map intermolecular interactions (e.g., hydrogen bonds between urea and sulfonyl groups) to predict solubility and melting points.

- Co-Crystal Engineering : Co-crystallize with carboxylic acids (e.g., succinic acid) to enhance dissolution rates .

Q. What orthogonal assays validate the compound’s mechanism of action in kinase inhibition?

- Methodological Answer :

- Kinase Profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) at 1 µM.

- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by measuring thermal stabilization of the kinase in lysates.

- RNA Sequencing : Identify downstream gene expression changes (e.g., MAPK pathway) post-treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.